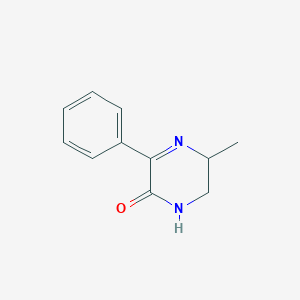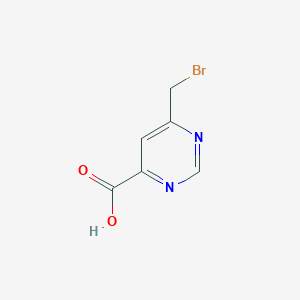
7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure consists of a chloro-substituted acridine core with a piperidine moiety, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroacridine.
Piperidine Substitution: The chloro-substituted acridine is then reacted with piperidine under specific conditions to introduce the piperidin-1-yl group at the 9-position.
The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the substitution reaction. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can modify the acridine core or the piperidine moiety.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
科学的研究の応用
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it to probe the mechanisms of action of acridine-based compounds in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The piperidine moiety enhances its binding affinity and selectivity for the enzyme, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
Tacrine: An earlier acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic use.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is unique due to its specific structural features, such as the chloro-substituted acridine core and the piperidine moiety. These features contribute to its distinct pharmacological profile, including improved binding affinity and selectivity for acetylcholinesterase compared to other inhibitors.
特性
CAS番号 |
5398-80-1 |
|---|---|
分子式 |
C18H21ClN2 |
分子量 |
300.8 g/mol |
IUPAC名 |
7-chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C18H21ClN2/c19-13-8-9-17-15(12-13)18(21-10-4-1-5-11-21)14-6-2-3-7-16(14)20-17/h8-9,12H,1-7,10-11H2 |
InChIキー |
RWJVTVGKOUTVRB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C3CCCCC3=NC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


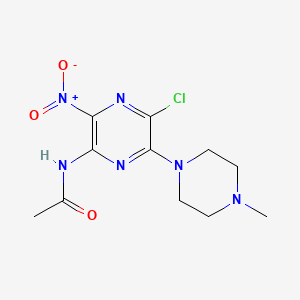
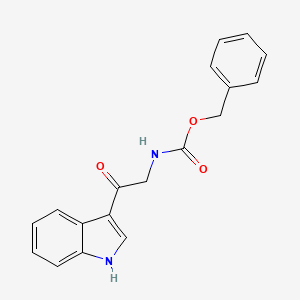
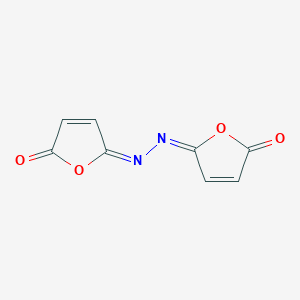

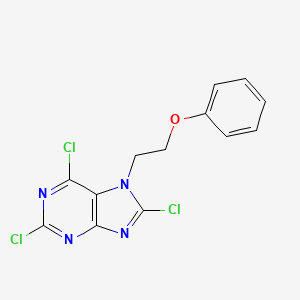
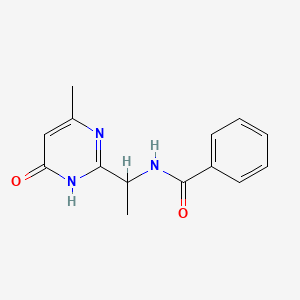

![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
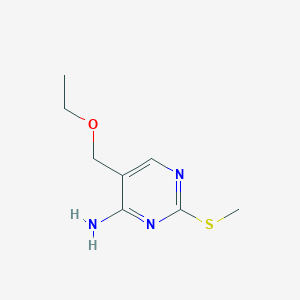
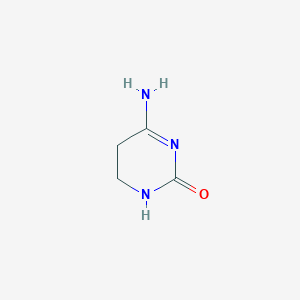
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)

